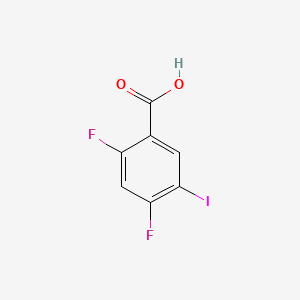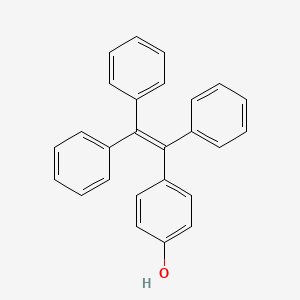
4-(1,2,2-Triphenylvinyl)phenol
Descripción general
Descripción
4-(1,2,2-Triphenylvinyl)phenol is a chemical compound with the molecular formula C26H20O . It has a molecular weight of 348.44 g/mol . The compound appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of acrylate monomers with aggregation-induced emission (AIE) attributes was prepared by reacting 4-(1,2,2-triphenylvinyl)phenol with 1-bromoalkan-1-ol, followed by the treatment with acryloyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of 4-(1,2,2-Triphenylvinyl)phenol consists of 26 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule isInChI=1S/C26H20O/c27-24-18-16-23 (17-19-24)26 (22-14-8-3-9-15-22)25 (20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,27H . Physical And Chemical Properties Analysis
4-(1,2,2-Triphenylvinyl)phenol is a solid at 20°C . It has a molecular weight of 348.4 g/mol and a topological polar surface area of 20.2 Ų . The compound has a rotatable bond count of 4 and a complexity of 446 . It should be stored under inert gas and conditions to avoid include light and air sensitivity .Aplicaciones Científicas De Investigación
Application 1: Detection of Nitro Compounds
- Scientific Field : Polymer Chemistry .
- Summary of the Application : “4-(1,2,2-Triphenylvinyl)phenol” is used in the preparation of acrylate monomers with aggregation-induced emission (AIE) attributes. These AIE-active polymers are used for the effective detection of nitro compounds .
- Methods of Application or Experimental Procedures : Acrylate monomers with AIE attributes were prepared by reacting “4-(1,2,2-Triphenylvinyl)phenol” with 1-bromoalkan-1-ol, followed by the treatment with acryloyl chloride in the presence of a base. The resulting acrylate monomers were polymerized by free radical polymerization .
- Results or Outcomes : The AIE polymers formed extremely stable nanoparticles, with no tendency towards agglomeration at 4 °C for over nine months. The fluorescence of the polymers in THF–H2O mixtures and in the film state can be dramatically quenched by a wide variety of nitro compounds, including picric acid, 2,4,6-trinitrotoluene, 2,4-dinitrotoluene, 4-nitrophenol, 4-nitrotoluene, nitromethane and nitrous sulfuric anhydride .
Application 2: Photochromic and Fluorescence Properties
- Scientific Field : Materials Chemistry .
- Summary of the Application : “4-(1,2,2-Triphenylvinyl)phenol” is used in the preparation of a new tetraphenylethene-based Schiff base, which exhibits different photochromic and fluorescence properties .
- Methods of Application or Experimental Procedures : Two different polymorphs of a new tetraphenylethene-based Schiff base were obtained, which exhibit totally different photochromic and fluorescence properties .
- Results or Outcomes : The square block-like crystal (TPENOMe-a) exhibits very weak fluorescence and reversible photochromic behavior, while the needle-like crystal (TPENOMe-b) emits relatively stronger orange fluorescence without photochromism . Moreover, TPENOMe-a can be applied as visible light responsive rewritable paper with inkless writing and self-erasing properties . TPENOMe-b combined with TPENOMe-a can be used as a reusable data encryption material with both static and dynamic encryption–decryption processes .
Application 3: Fluorescent Organic Dots
- Scientific Field : Bioimaging .
- Summary of the Application : “4-(1,2,2-Triphenylvinyl)phenol” is used in the preparation of fluorescent organic dots, which are emerging as promising bioimaging reagents because of their high brightness, good photostability, excellent biocompatibility, and facile surface functionalization .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : The specific results or outcomes for this application are not provided in the source .
Safety And Hazards
Direcciones Futuras
Two different polymorphs of a new tetraphenylethene-based Schiff base 4-methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol (TPENOMe) were obtained, which exhibit totally different photochromic and fluorescence properties . TPENOMe-a can be applied as visible light responsive rewritable paper with inkless writing and self-erasing properties . TPENOMe-b combined with TPENOMe-a can be used as a reusable data encryption material with both static and dynamic encryption–decryption processes .
Propiedades
IUPAC Name |
4-(1,2,2-triphenylethenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZOSPYBNNWIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462106 | |
| Record name | Phenol, 4-(triphenylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,2-Triphenylvinyl)phenol | |
CAS RN |
76115-06-5 | |
| Record name | Phenol, 4-(triphenylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)




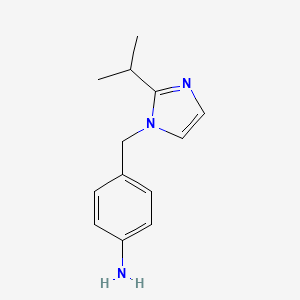
![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)
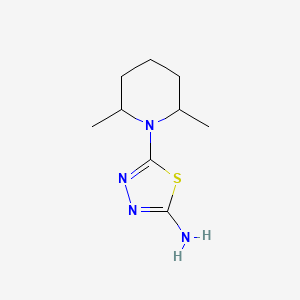
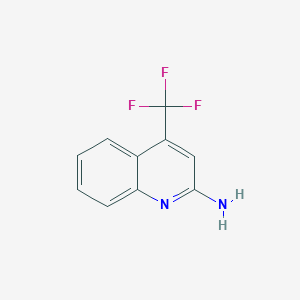
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)
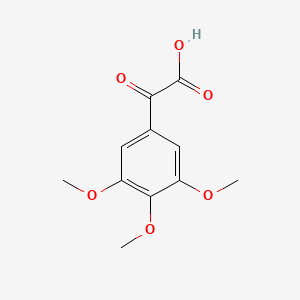
![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)

